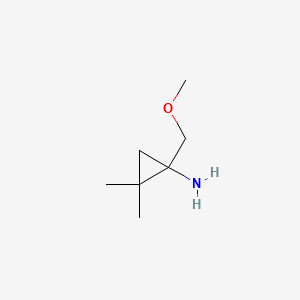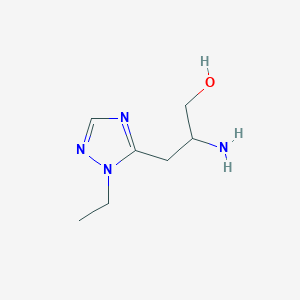![molecular formula C11H13N5O B13601209 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is a compound that features a benzamide core linked to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Triazole Ring:
Attachment to Benzamide: The triazole ring is then linked to the benzamide core through a nucleophilic substitution reaction, where the amino group of the benzamide reacts with the triazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Biological Studies: It is used in studies involving cell signaling pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, thereby modulating their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-1H-1,2,3-triazole: Similar in structure but lacks the benzamide moiety.
2-[(1H-1,2,3-triazol-4-yl)methyl]benzamide: Similar but without the methyl group on the triazole ring.
Uniqueness
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is unique due to the presence of both the amino group and the methyl group on the triazole ring, which can enhance its binding affinity and specificity towards biological targets .
Propiedades
Fórmula molecular |
C11H13N5O |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-amino-N-[(1-methyltriazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C11H13N5O/c1-16-7-8(14-15-16)6-13-11(17)9-4-2-3-5-10(9)12/h2-5,7H,6,12H2,1H3,(H,13,17) |
Clave InChI |
IWCSKVMGSOQYQF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)CNC(=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















